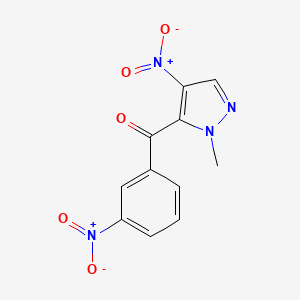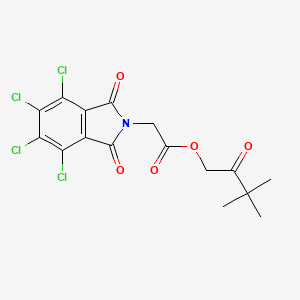![molecular formula C7H5Br2N3 B12468462 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and a methyl group at position 7 on the triazolopyridine ring. It has a molecular formula of C7H5Br2N3 and a molecular weight of 290.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxidative Cyclization: One common method for synthesizing 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines.
Microwave-Mediated Synthesis: Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidative cyclization processes using environmentally friendly oxidizers such as PIFA (PhI(OCOCF3)2) or iodine/potassium iodide (I2/KI) .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-7-methyl-[1,2,4]triazolo[1,5-A]pyridine .
Scientific Research Applications
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of the RORγt receptor and as an inhibitor of JAK1 and JAK2 kinases . These interactions lead to the modulation of various cellular processes, including inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
- [1,2,4]Triazolo[4,3-A]pyrazine derivatives
Uniqueness
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of two bromine atoms and a methyl group on the triazolopyridine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C7H5Br2N3 |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
2,6-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3 |
InChI Key |
NAVVUELCAZITKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NN2C=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride](/img/structure/B12468382.png)
![cyclo[Gly-Gly-DL-Leu-DL-Pro-DL-Pro-DL-Pro-DL-xiIle-DL-Phe]](/img/structure/B12468395.png)

![2-(tetrahydrofuran-2-ylmethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B12468404.png)
![1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468414.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)
![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)

![2-Methylpropyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468452.png)
![1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12468459.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12468470.png)


![4-{[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenoxy]acetyl}phenyl benzoate](/img/structure/B12468481.png)
